N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide

Description

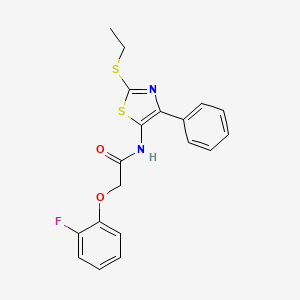

N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide is a thiazole-based acetamide derivative characterized by:

- Thiazole core: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

- Substituents: 2-(Ethylthio) group: An ethyl-sulfide moiety at position 2 of the thiazole ring. 4-Phenyl group: A benzene ring attached to position 4 of the thiazole. 2-(2-Fluorophenoxy)acetamide: A fluorinated phenoxy group linked via an acetamide chain at position 3.

Properties

IUPAC Name |

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-2-25-19-22-17(13-8-4-3-5-9-13)18(26-19)21-16(23)12-24-15-11-7-6-10-14(15)20/h3-11H,2,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMLFTOTZCKRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Several compounds share the thiazole or thiadiazole backbone with variations in substituents (Table 1).

Table 1: Key Structural Analogues

Key Observations :

- Substituent Effects: Ethylthio vs. Methylthio: Ethylthio groups (e.g., 5g) generally confer higher lipophilicity compared to methylthio (5k), which may influence membrane permeability . Fluorophenoxy vs. Methoxyphenoxy: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to 2-methoxyphenoxy (5k) due to fluorine’s resistance to oxidative metabolism .

Fluorinated Aromatic Systems in Analogues

Fluorine substitution patterns significantly influence bioactivity and physicochemical properties (Table 2).

Table 2: Fluorinated Analogues

Key Observations :

- Positional Effects: 2-Fluorophenoxy (target) vs.

- Electron-Withdrawing Effects : Fluorine’s electronegativity can polarize adjacent bonds, enhancing interactions with target proteins. For example, trifluoromethyl groups () amplify this effect but may reduce solubility .

Sulfur-Containing Substituents

Sulfur-based groups (e.g., thioethers, sulfamoyl) modulate reactivity and pharmacokinetics (Table 3).

Table 3: Sulfur-Containing Analogues

Key Observations :

- Thioether vs. Sulfamoyl : Benzylthio (5h) and ethylthio (target) groups increase lipophilicity, whereas sulfamoyl () introduces polar sulfonamide motifs, enhancing aqueous solubility .

- Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g, 78%), likely due to stabilized intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.